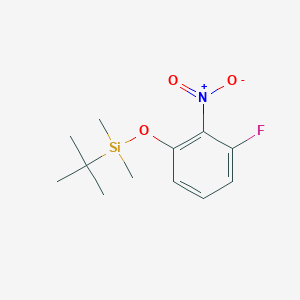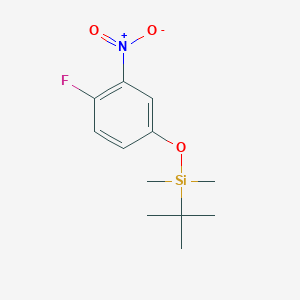
Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18FNO3Si and a molecular weight of 271.36 g/mol . This compound features a tert-butyl group, a fluoro-substituted nitrophenoxy moiety, and a dimethylsilane group, making it a versatile reagent in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane typically involves the reaction of 3-fluoro-2-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenoxy Compounds: From nucleophilic aromatic substitution reactions.
Oxidized Phenoxy Compounds: From oxidation reactions.
Aplicaciones Científicas De Investigación
Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing tert-butyl and dimethylsilane groups into organic molecules.
Material Science: In the development of silicon-based materials with unique properties.
Pharmaceutical Research: As an intermediate in the synthesis of biologically active compounds.
Chemical Biology: For studying the effects of fluoro and nitro substitutions on biological activity.
Mecanismo De Acción
The mechanism of action of tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the hydroxyl group from unwanted reactions. Additionally, the fluoro and nitro groups can participate in various chemical transformations, making the compound a versatile intermediate .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl(3-chloro-2-nitrophenoxy)dimethylsilane
- Tert-butyl(3-bromo-2-nitrophenoxy)dimethylsilane
- Tert-butyl(3-iodo-2-nitrophenoxy)dimethylsilane
Uniqueness
Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group is highly electronegative, influencing the reactivity and stability of the compound in various chemical reactions .
Propiedades
IUPAC Name |
tert-butyl-(3-fluoro-2-nitrophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-10-8-6-7-9(13)11(10)14(15)16/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLQQMYAJDNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole](/img/structure/B8030921.png)
![4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene](/img/structure/B8030922.png)












